molecular formula C16H9NO6 B2594767 2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 7702-03-6

2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B2594767
CAS No.: 7702-03-6
M. Wt: 311.249
InChI Key: PRBOQCWKGNKHPS-UHFFFAOYSA-N
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Description

2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that belongs to the class of phthalimides It is characterized by the presence of a phthalimide core substituted with a carboxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves the reaction of phthalic anhydride with 4-aminobenzoic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction parameters, including temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic ring or the phthalimide core.

Scientific Research Applications

2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The parent compound of 2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, known for its use in the synthesis of other organic compounds.

    4-Aminophthalic acid: A related compound with similar structural features but different functional groups.

    N-Phenylphthalimide: Another derivative of phthalimide with a phenyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both carboxyphenyl and phthalimide moieties in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with metal ions. These properties make it particularly valuable in various research and industrial applications.

Properties

IUPAC Name

2-(4-carboxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO6/c18-13-11-6-3-9(16(22)23)7-12(11)14(19)17(13)10-4-1-8(2-5-10)15(20)21/h1-7H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBOQCWKGNKHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-carboxyphthalic anhydride (1.0 g, 0.0052 mol) and p-aminobenzoic acid (0.714 g, 0.0052 mol) were refluxed as above overnight. A clean product from the mother liquor fraction was not obtained. Crystallisation of the precipitated product from MeOH/H2O yielded 0.88 g (55%) of 105 as a white solid: mp=377–379° C.; Rf 0.90 (A): Rf 0.76 (B): Rf 0.46 (D): IR (cm−1): 2750–3200 (OH), 3077 (C═CH), 2652 (C—H), 1777 (C═O), 1731 (C═O), 1699 (C═O), 1604 (C═C), 1512 (C═C), 1485 (C═C), 1428 (C═C), 1376 (C—O), 1310 (C—O), 1092 (C—O), 723 (C═CH); MS m/z (rel intensity) 311 (23), 310 (100).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.714 g
Type
reactant
Reaction Step One
Name
Yield
55%

Synthesis routes and methods II

Procedure details

38.42 g of trimellitic anhydride (0.2 moles), 27.4 g of p-amino-benzoic acid (0.2 moles) and 300 cc of N,N'-dimethylformamide are fed into a glass flask of 500 cc volume fitted with a mechanical stirrer, a thermometer and a vertical condenser. The reaction mixture is heated to 140° C. and left under stirring for three hours. On termination of this reaction time, the mixture is cooled to ambient temperature and poured into 2 liters of water under stirring. The precipitate is filtered off and washed repeatedly with methanol. After drying the product at 100° C. in a vacuum oven, 46.5 g of the product of the title are obtained. Yield 75%. The product structure is confirmed by NMR spectroscopy on a sample dissolved in deuterated dimethylsulphoxide.
[Compound]
Name
trimellitic anhydride
Quantity
38.42 g
Type
reactant
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
[Compound]
Name
deuterated dimethylsulphoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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